2-Bromo-6-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N. It is a pyridine derivative where a bromine atom and a trifluoromethyl group are substituted at the 2 and 6 positions, respectively. This compound is known for its unique chemical properties and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are widely used in pharmaceuticals, pesticides, dyes, and rubber industries due to their highly active chemical properties .
Mode of Action
It’s known that pyridine derivatives can participate in a variety of chemical reactions, which could potentially lead to changes in their targets .
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(trifluoromethyl)pyridine . For instance, adequate ventilation is necessary when handling this compound to avoid respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at room temperature and then heated to reflux for about an hour . Another method involves the use of trifluoromethyl copper as a trifluoromethylating agent to introduce the trifluoromethyl group directly onto a pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in chloroform at room temperature, followed by heating to reflux.
Trifluoromethylation: Trifluoromethyl copper as a reagent.
Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWNSQADAFSSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382345 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189278-27-1 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the possible synthetic applications of 2-bromo-6-(trifluoromethyl)pyridine, as highlighted in the research?
A1: The research demonstrates that this compound can be effectively converted into various carboxylic acid derivatives. This is achieved through regioselective deprotonation followed by carboxylation. Specifically, the study successfully transformed this compound into all three of its possible carboxylic acid isomers [].
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